molecular formula C8H18N2O2 B12676170 n-(6-Aminohexyl)glycine CAS No. 784109-85-9

n-(6-Aminohexyl)glycine

Cat. No.: B12676170
CAS No.: 784109-85-9
M. Wt: 174.24 g/mol
InChI Key: NOCTZBYMEXZKLK-UHFFFAOYSA-N
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Description

N-(6-Aminohexyl)glycine is a compound that belongs to the class of peptoids, which are peptide mimics with a poly(glycine) backbone. This compound is characterized by the presence of an amino group attached to a hexyl chain, which is further connected to a glycine residue. Peptoids, including this compound, are known for their stability and resistance to proteolytic degradation, making them valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(6-Aminohexyl)glycine can be synthesized using several methods, including the solid-phase submonomer synthesis method, ring-opening polymerization method, and Ugi reaction method . The solid-phase submonomer synthesis method involves the sequential addition of monomers to a growing polymer chain anchored to a solid support. This method allows for precise control over the sequence and structure of the resulting peptoid.

The ring-opening polymerization method involves the polymerization of cyclic monomers to form linear polymers. This method is often used to produce polypeptoids with well-defined structures and properties .

The Ugi reaction method is a multicomponent reaction that combines an amine, an aldehyde, an isocyanide, and a carboxylic acid to form a peptoid. This method is advantageous due to its simplicity and the ability to produce peptoids with diverse side chains .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the solid-phase submonomer synthesis method. This method is preferred due to its scalability and the ability to produce high-purity peptoids with consistent properties .

Chemical Reactions Analysis

Types of Reactions: N-(6-Aminohexyl)glycine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the amino group and the hexyl chain, which provide reactive sites for chemical modifications .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles such as halides and amines .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce N-(6-oxohexyl)glycine, while reduction reactions may yield this compound derivatives with modified side chains .

Properties

CAS No.

784109-85-9

Molecular Formula

C8H18N2O2

Molecular Weight

174.24 g/mol

IUPAC Name

2-(6-aminohexylamino)acetic acid

InChI

InChI=1S/C8H18N2O2/c9-5-3-1-2-4-6-10-7-8(11)12/h10H,1-7,9H2,(H,11,12)

InChI Key

NOCTZBYMEXZKLK-UHFFFAOYSA-N

Canonical SMILES

C(CCCNCC(=O)O)CCN

Origin of Product

United States

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